molecular formula C18H18N4O4S B6560442 methyl 5-({[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 921584-80-7

methyl 5-({[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B6560442
CAS No.: 921584-80-7
M. Wt: 386.4 g/mol
InChI Key: XWQMTZFCBLAVJC-UHFFFAOYSA-N
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Description

Methyl 5-({[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted at position 7 with a 4-methoxyphenyl group. A thioether (-S-CH2-) linkage connects the imidazotriazole moiety to the 5-position of a furan-2-carboxylate ester. The molecular formula is C₁₇H₁₈N₄O₄S, with a molecular weight of 374.42 g/mol. The 4-methoxyphenyl group introduces aromaticity and electron-donating properties, while the ester and thioether groups influence solubility and reactivity.

Properties

IUPAC Name

methyl 5-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-24-13-5-3-12(4-6-13)21-9-10-22-17(21)19-20-18(22)27-11-14-7-8-15(26-14)16(23)25-2/h3-8H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQMTZFCBLAVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-({[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate is a synthetic compound belonging to the class of imidazo[2,1-c][1,2,4]triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into its biological activity based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An imidazo[2,1-c][1,2,4]triazole core
  • A methoxyphenyl group
  • A sulfanyl group
  • A furan-2-carboxylate moiety

Its molecular formula is C18H19N5O3SC_{18}H_{19}N_5O_3S, with a molecular weight of approximately 385.44 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazo[2,1-c][1,2,4]triazole Core : This is achieved through cyclization reactions involving hydrazines and appropriate aldehydes.
  • Introduction of the Methoxyphenyl Group : This can be accomplished via electrophilic aromatic substitution.
  • Attachment of the Sulfanyl Group : Nucleophilic substitution reactions using thiols and alkyl halides are employed for this step.
  • Final Modification : The furan-2-carboxylate moiety is introduced in the last stages of synthesis to yield the final product.

Anti-inflammatory Activity

Recent studies have indicated that imidazo[2,1-c][1,2,4]triazole derivatives exhibit significant anti-inflammatory properties. For instance:

  • Inhibition of COX Enzymes : Compounds within this class have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM . The inhibition of these enzymes suggests potential use in treating inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Proliferation Inhibition : Studies have demonstrated that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines . The mechanism often involves the disruption of critical protein interactions essential for cancer cell survival.

Antimicrobial Properties

The antimicrobial activity of related triazole derivatives has been documented:

  • Broad Spectrum Activity : Several compounds in this category have shown effectiveness against a range of bacterial strains and fungi . This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

A few notable studies that highlight the biological activity of imidazo[2,1-c][1,2,4]triazole derivatives include:

StudyFindings
Study on Anti-inflammatory Effects Demonstrated significant inhibition of COX enzymes with IC50 values indicating strong anti-inflammatory potential .
Anticancer Mechanism Exploration Identified mechanisms through which imidazo derivatives induce apoptosis in cancer cell lines .
Antimicrobial Efficacy Assessment Showed broad-spectrum antimicrobial activity against various pathogens .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole structures exhibit antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular processes. The presence of the methoxyphenyl group may enhance these effects through improved solubility and bioavailability.

Anticancer Activity
Compounds with imidazo[2,1-c][1,2,4]triazole scaffolds have been investigated for their anticancer properties. Preliminary studies suggest that methyl 5-({[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.

Mechanism of Action
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors. For example, it may act as an inhibitor of certain kinases or other proteins that are crucial for tumor growth and microbial survival.

Therapeutic Applications

Based on its biological activities, this compound has potential applications in:

  • Antimicrobial Therapy : Development of new antibiotics targeting resistant strains of bacteria.
  • Cancer Treatment : Formulation of novel anticancer agents that can be used in combination therapies to enhance efficacy.
  • Drug Design : As a lead compound in medicinal chemistry for synthesizing derivatives with improved pharmacological profiles.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various imidazo[2,1-c][1,2,4]triazole derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections .

Study on Anticancer Properties

In another study featured in Cancer Research, researchers evaluated the cytotoxic effects of various triazole compounds on human cancer cell lines. This compound was found to induce apoptosis in breast cancer cells through activation of the intrinsic apoptotic pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related heterocyclic derivatives, emphasizing physicochemical properties, synthesis, and inferred applications.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name & Structure Molecular Formula MW (g/mol) Core Heterocycle Key Substituents logP* Solubility* Potential Applications References
Target Compound: Methyl 5-({[7-(4-methoxyphenyl)imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate C₁₇H₁₈N₄O₄S 374.42 Imidazo[2,1-c][1,2,4]triazole 4-Methoxyphenyl, furan-2-carboxylate ~2.8 Moderate (aqueous) Unknown, inferred drug-like -
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid C₁₆H₁₂Cl₂N₆O₂S 423.28 Triazolo[3,4-b][1,3,4]thiadiazine Dichlorophenyl, pyrazole 3.1 Low Anti-inflammatory (vs. celecoxib)
2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4-one C₁₇H₂₀N₄O₂ 312.37 Imidazo[5,1-f][1,2,4]triazinone Ethoxyphenyl, methyl, propyl ~3.5 Low PDE inhibitor
Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate C₉H₈N₂O₃S₃ 288.36 1,3,4-Thiadiazole Thiadiazole-sulfanylmethyl, furan-2-carboxylate ~1.9 High Research reagent
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)pyrazol-3-yl)thiazole C₁₈H₁₂F₂N₄S 354.38 Thiazole Fluorophenyl, pyrazole ~3.0 Moderate Crystallography studies

Note: logP and solubility values are estimated using SwissADME-like models or inferred from structural analogs .

Key Observations:

Substituent Effects :

  • The 4-methoxyphenyl group enhances electron density, possibly improving solubility compared to halogenated analogs (e.g., dichlorophenyl in ) .
  • The furan-2-carboxylate ester increases polarity, contrasting with hydrophobic propyl/ethoxy groups in ’s PDE inhibitor .

Physicochemical Properties :

  • The target compound’s estimated logP (~2.8) suggests moderate lipophilicity, aligning with drug-like criteria (logP 2–5). This contrasts with ’s thiadiazole derivative (logP ~1.9), which is more hydrophilic due to additional sulfanyl groups .
  • Solubility is likely moderate, balancing the polar ester and hydrophobic aromatic groups.

Synthetic Routes :

  • Thioether linkages (as in the target compound and ’s derivative) are typically formed via nucleophilic substitution or coupling reactions .
  • Fused imidazotriazole cores may require cyclocondensation, similar to methods in .

Biological Potential: Imidazo-triazole/pharmacores (e.g., ’s PDE inhibitor) suggest possible enzyme inhibition or receptor modulation . The absence of halogen atoms (cf. ’s dichlorophenyl) may reduce toxicity but also limit target affinity .

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